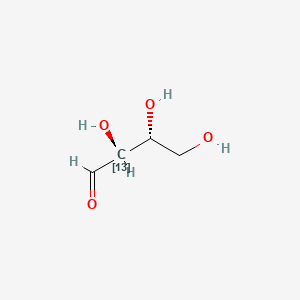
Cefacetrile-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cefacetrile-13C3 is synthesized by incorporating carbon-13 isotopes into the Cefacetrile molecule. The synthesis involves the reaction of 7-aminocephalosporanic acid with cyanoacetyl chloride in the presence of tributylamine . The reaction conditions typically include controlled temperatures and inert atmospheres to ensure the stability of the isotopic label.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Cefacetrile-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and acetoxymethyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbon oxides and nitrogen oxides, while reduction can produce various reduced forms of this compound .
Applications De Recherche Scientifique
Cefacetrile-13C3 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in tracing metabolic pathways and identifying metabolites.
Biological Research: Employed in studies involving bacterial infections and antibiotic resistance.
Industrial Applications: Used in the development and testing of new antibiotics and other pharmaceuticals .
Mécanisme D'action
Cefacetrile-13C3, like its unlabeled counterpart, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the final stages of cell wall synthesis. This leads to cell lysis mediated by bacterial autolytic enzymes such as autolysins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefacetrile: The unlabeled version of Cefacetrile-13C3.
Cephalexin: Another first-generation cephalosporin with similar antibacterial properties.
Cefadroxil: A first-generation cephalosporin used to treat bacterial infections
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly valuable for research applications that require precise tracking and quantification of the compound in biological systems. This isotopic labeling distinguishes it from other similar cephalosporins .
Propriétés
Formule moléculaire |
C13H13N3O6S |
|---|---|
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
(6R,7R)-3-(acetyloxymethyl)-7-[[2-(azanylidyne(113C)methyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)/t9-,12-/m1/s1/i2+1,3+1,8+1 |
Clé InChI |
RRYMAQUWDLIUPV-YHRLWLEISA-N |
SMILES isomérique |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N[13C](=O)[13CH2][13C]#N)SC1)C(=O)O |
SMILES canonique |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















